2,4-Dibromophenyl 2-ethylhexanoate
Description
2,4-Dibromophenyl 2-ethylhexanoate is an organobromine ester derived from 2-ethylhexanoic acid and a brominated phenol moiety.
Properties
Molecular Formula |
C14H18Br2O2 |
|---|---|
Molecular Weight |
378.1 g/mol |
IUPAC Name |
(2,4-dibromophenyl) 2-ethylhexanoate |
InChI |
InChI=1S/C14H18Br2O2/c1-3-5-6-10(4-2)14(17)18-13-8-7-11(15)9-12(13)16/h7-10H,3-6H2,1-2H3 |
InChI Key |
ZFWYUTYMDNCAKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OC1=C(C=C(C=C1)Br)Br |
Canonical SMILES |
CCCCC(CC)C(=O)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share the 2-ethylhexanoate moiety but differ in their counterions or ester groups:
Physical Properties
Modelled data for selected compounds (Table 3-1, ):
| Property | Calcium 2-ethylhexanoate | 2-Ethylhexyl 2-ethylhexanoate |
|---|---|---|
| Melting point (°C) | Not reported | -50 (estimated) |
| Log Kow (octanol-water) | 4.7 (modelled) | 7.3 (modelled) |
For this compound, the bromine substituents likely increase melting point and density compared to the alkyl ester (2-ethylhexyl 2-ethylhexanoate). Its Log Kow is expected to be higher than calcium salts due to reduced polarity.
Chemical Reactivity
- This compound: Bromine atoms may participate in electrophilic substitution or dehalogenation reactions. The ester group is susceptible to hydrolysis under acidic/basic conditions.
- Cerium(III) 2-ethylhexanoate: Functions as a Lewis acid catalyst in oxidation and polymerization reactions due to cerium’s redox activity .
- Calcium 2-ethylhexanoate: Acts as a stabilizer in PVC by neutralizing HCl, preventing degradation .
Environmental and Health Considerations
- 2-Ethylhexyl 2-ethylhexanoate: Classified as low ecological hazard under CEPA due to rapid degradation .
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